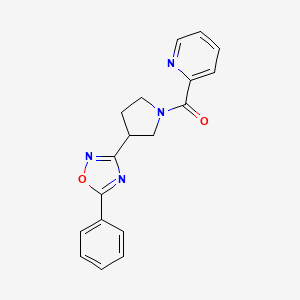

![molecular formula C18H15N3O3 B2381113 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2097918-61-9](/img/structure/B2381113.png)

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

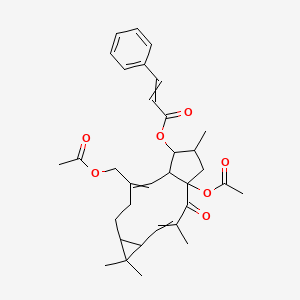

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties . They are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .

Synthesis Analysis

Benzofuran derivatives can be synthesized using its core . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade . Another benzofuran ring is constructed by proton quantum tunneling, which has not only fewer side reactions but also high yield .Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .Chemical Reactions Analysis

During the reaction process, a 2- (allyloxy)aryl radical would be generated in situ, which would undergo the intramolecular addition of a double bond to afford an alkyl radical intermediate .Physical And Chemical Properties Analysis

Benzofuran compounds are efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .Scientific Research Applications

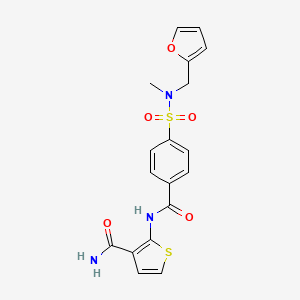

Heterocyclic N-Oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, showcase significant utility in organic synthesis and medicinal applications. These compounds serve as versatile intermediates in the formation of metal complexes, design of catalysts, and asymmetric synthesis. Their biological significance is highlighted by potent anticancer, antibacterial, and anti-inflammatory activities. The synthesis and chemistry of such N-oxide derivatives have been pivotal in advancing drug development investigations, emphasizing the importance of heterocyclic N-oxides in organic syntheses, catalysis, and pharmaceutical applications (Li et al., 2019).

Pyrimidine Derivatives in Sensing and Medicinal Applications

Pyrimidine derivatives are notable for their roles in synthesizing optical sensors and their wide range of biological and medicinal applications. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable as sensing probes. This review encompasses the use of pyrimidine-based optical sensors and their significant biological activities, underlining the potential of pyrimidine derivatives in scientific research and application (Jindal & Kaur, 2021).

Benzofuran Derivatives in Drug Discovery and Synthesis

Benzofuran compounds, due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral effects, have garnered interest as potential natural drug lead compounds. The synthesis methods for complex benzofuran derivatives, including unique free radical cyclization cascades and proton quantum tunneling, offer innovative approaches for creating polycyclic benzofuran compounds with fewer side reactions and high yields. This review summarizes recent studies on benzofuran derivatives, highlighting their significant natural sources, bioactivities, and prospects in drug development (Miao et al., 2019).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-5-pyridin-3-yl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3/c22-18(15-8-17(24-21-15)12-4-3-7-19-9-12)20-10-13-11-23-16-6-2-1-5-14(13)16/h1-9,13H,10-11H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFUDEGVGHTUBNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2381033.png)

![(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid](/img/structure/B2381036.png)

![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2381046.png)